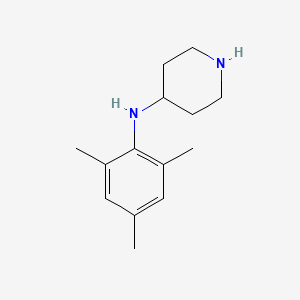

4-(Mesitylamino)piperidine

Description

4-(Mesitylamino)piperidine is a piperidine derivative featuring a mesitylamino group (2,4,6-trimethylphenylamino) attached to the nitrogen atom of the piperidine ring. The mesityl group introduces steric bulk and electron-donating effects, which can modulate interactions with biological targets such as enzymes or receptors. Its synthesis often involves nucleophilic substitution or coupling reactions, as seen in the preparation of triazine-linked analogs (e.g., compound 6a1 in ) .

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)piperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-10-8-11(2)14(12(3)9-10)16-13-4-6-15-7-5-13/h8-9,13,15-16H,4-7H2,1-3H3 |

InChI Key |

HTRNXXOBBPXKDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2CCNCC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- For example, in anti-T. cruzi studies, analogs with 4-(N-Me)piperidine were less active than those with bulkier substituents .

- This contrasts with morpholine analogs, where the oxygen atom reduces basicity and activity .

Key Observations :

- This compound derivatives are often synthesized via coupling reactions (e.g., HATU-mediated amidation) or Mannich reactions, as seen in triazine-based analogs .

- Steric demands influence reaction outcomes. For example, piperidine’s lower steric hindrance compared to diethylamine results in higher 4-isomer selectivity in bromine displacement reactions .

Key Observations :

- EP2 Receptor Modulation : Piperidine is critical for activity in benzamide derivatives, but substitution with morpholine abolishes potentiation .

- Anti-Parasitic Activity : Bulky substituents like mesityl may improve activity by enhancing target engagement, whereas smaller groups (e.g., methyl) are less effective .

- Conformational Flexibility : Rigid substituents on piperidine (e.g., bis(3-methylthiophen-2-yl)methylene) reduce GABA transporter inhibition, highlighting the need for flexibility in certain applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.